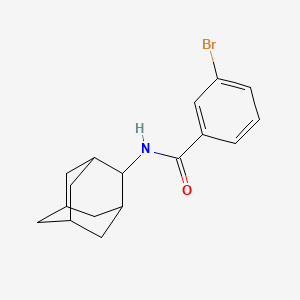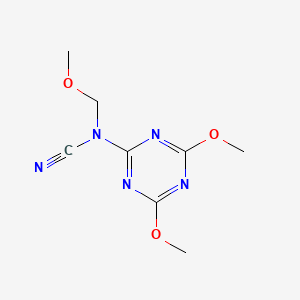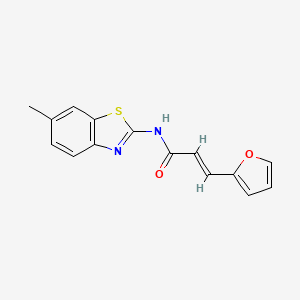![molecular formula C18H15FO3 B5759732 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5759732.png)
7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as FBA, is a synthetic compound that belongs to the class of flavonoids. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis. FBA has been studied extensively for its potential applications in cancer therapy and other diseases.
Mecanismo De Acción
7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one inhibits CK2 activity by binding to the ATP-binding site of the enzyme and preventing its phosphorylation. CK2 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects
7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are essential for the execution of apoptosis. 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Additionally, 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition. 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is also stable and easy to synthesize, making it a suitable candidate for drug development. However, 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one. One potential direction is the development of 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one analogs with improved potency and selectivity for CK2 inhibition. Another direction is the study of 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in combination with other anticancer agents to enhance its efficacy. Additionally, the potential applications of 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in other diseases, such as inflammation and neurodegenerative diseases, warrant further investigation.
Conclusion
In conclusion, 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic compound that has shown promise as a potential anticancer agent. Its mechanism of action involves the inhibition of CK2 activity, which is essential for cancer cell survival and proliferation. 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in cancer therapy and other diseases.
Métodos De Síntesis
The synthesis of 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves several steps, including the reaction of 3,4-dimethylcoumarin with 3-fluorobenzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in high yield and purity.
Aplicaciones Científicas De Investigación
7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. 7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one exerts its anticancer effects by inhibiting CK2 activity, which is essential for cancer cell survival and proliferation.
Propiedades
IUPAC Name |
7-[(3-fluorophenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO3/c1-11-12(2)18(20)22-17-9-15(6-7-16(11)17)21-10-13-4-3-5-14(19)8-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJZBERLEOSMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)

![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5759668.png)
![8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)



![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)

